molecular formula C25H20N2O5 B13976984 benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate

benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate

Cat. No.: B13976984
M. Wt: 428.4 g/mol
InChI Key: GIMVRKWVIVVFNF-UHFFFAOYSA-N
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Description

Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxynaphthalene moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of aldehydes, 2-naphthol, and benzyl carbamate in the presence of a catalytic amount of magnesium hydrogen sulfate under solvent-free conditions . This method is advantageous due to its high yield and the use of a heterogeneous catalyst, which can be easily separated from the reaction mixture.

Another approach involves the use of magnesium (II) 2,2,2-trifluoroacetate as a catalyst. This method also involves the condensation of aldehydes, 2-naphthol, and benzyl carbamate, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow operations and the transformation of successful homogeneous catalytic reactions into heterogeneous processes are common strategies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is unique due to the combination of its benzyl, hydroxynaphthalene, and nitrophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C25H20N2O5/c28-22-15-12-18-8-4-5-9-21(18)23(22)24(19-10-13-20(14-11-19)27(30)31)26-25(29)32-16-17-6-2-1-3-7-17/h1-15,24,28H,16H2,(H,26,29)

InChI Key

GIMVRKWVIVVFNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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